2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound containing a 1,3,4-thiadiazole ring substituted with a hydrazine group at the 2-position and a trifluoromethyl group at the 5-position. While not naturally occurring, it serves as a valuable building block in organic synthesis, particularly for constructing diverse pharmaceutical and agrochemical compounds. Its importance in scientific research stems from the unique properties conferred by the combination of the thiadiazole ring and the substituents, leading to a wide range of biological activities. [, , , ]
The synthesis of 2-hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with trifluoroacetic acid and phosphorus oxychloride. The detailed synthesis process is as follows:
This method allows for the efficient synthesis of the desired thiadiazole derivative with high purity .
The molecular structure of 2-hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole features a five-membered ring composed of two nitrogen atoms and one sulfur atom. The trifluoromethyl group (-CF) is attached to the carbon atom at position five of the thiadiazole ring. This structural arrangement contributes to the compound's unique properties:
2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 2-hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions:
Studies indicate that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines through these mechanisms .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific applications:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity .
The 1,3,4-thiadiazole scaffold—a sulfur- and nitrogen-containing heterocycle—has evolved into a privileged structure in medicinal chemistry since its discovery in the 1950s. Its bioisosteric relationship with pyrimidine nucleotides enables selective interference with DNA replication and cellular metabolism, underpinning its broad pharmacological utility [1] [5]. Clinically, derivatives like acetazolamide (carbonic anhydrase inhibitor) and cefazolin (antibiotic) validate the scaffold’s druggability [10]. The mesoionic character of 1,3,4-thiadiazoles facilitates membrane penetration due to balanced lipophilicity from the sulfur atom, enabling efficient target engagement [5] [8]. This property is critical for central nervous system (CNS)-active drugs and intracellular enzyme inhibitors.
Table 1: Historical Milestones of 1,3,4-Thiadiazole-Based Therapeutics
Year | Compound | Therapeutic Application | Key Mechanism |
---|---|---|---|
1953 | Acetazolamide | Diuretic, Glaucoma | Carbonic anhydrase inhibition |
1967 | Methazolamide | Antiglaucoma | Carbonic anhydrase inhibition |
1971 | Cefazolin | Antibiotic | Bacterial cell wall synthesis disruption |
2010s | Megazol | Antiparasitic (clinical trials) | DNA binding/oxidative stress |
Cancer drug discovery leverages the scaffold’s versatility, exemplified by derivatives inducing apoptosis via caspase activation or tubulin polymerization inhibition [1] [5]. Recent studies show IC₅₀ values of <50 µM against breast cancer lines (MCF-7, MDA-MB-231), often surpassing reference drugs like etoposide [1] [7].
The trifluoromethyl (-CF₃) group profoundly influences the electronic and steric properties of thiadiazoles. As a strong electron-withdrawing group, it enhances electrophilic character, improving interactions with enzyme catalytic sites (e.g., kinase ATP pockets) [1]. The -CF₃ group also boosts metabolic stability by resisting oxidative degradation and increases lipophilicity (log P +0.9–1.5), facilitating passive diffusion across biological membranes [5] [8]. In breast cancer models, 5-(trifluoromethyl)-substituted thiadiazoles show 2–3× lower IC₅₀ than non-fluorinated analogs due to enhanced target affinity [1].
The hydrazino (-NHNH₂) substituent introduces nucleophilic reactivity and metal-chelating capabilities. It readily forms:
Activity-based protein profiling (ABPP) studies confirm that hydrazine probes tag electrophilic cofactors (e.g., flavins, quinones) in oxidoreductases, enabling covalent inhibition [6]. Phenelzine—a hydrazine-containing drug—inhibits monoamine oxidase (MAO) via radical coupling to FAD, a mechanism exploitable in cancer therapy [6].
Table 2: Bioactivity Impact of Substituents on 1,3,4-Thiadiazole Core
Substituent | Key Properties | Biological Consequences | Example Activity Enhancement |
---|---|---|---|
Trifluoromethyl | - High electronegativity- Lipophilicity boost- Metabolic resistance | Improved target affinityCellular uptakeProlonged half-life | 49.6 µM vs. 87.4 µM (MCF-7 cytotoxicity vs. non-CF₃ analog) [1] |
Hydrazino | - Nucleophilicity- Metal chelation- Redox activity | Covalent enzyme inhibitionROS generationApoptosis induction | 10× higher caspase-3 activation vs. amino analogs [1] [4] |
The fusion of -CF₃ and -NHNH₂ groups at the 2- and 5-positions creates a synergistic pharmacophore with multitarget anticancer potential. The compound’s structure enables:
In vitro, the compound demonstrates selective cytotoxicity against hormone-dependent (MCF-7, IC₅₀ = 49.6 µM) and independent (MDA-MB-231, IC₅₀ = 53.4 µM) breast cancer lines, with lower activity in normal fibroblasts [1]. Its pro-apoptotic mechanism involves caspase-3/8 activation and BAX protein upregulation, confirmed via Western blotting and flow cytometry [1].
Table 3: Anticancer Activity Profile of 2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole and Analogs
Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Key Mechanisms |
---|---|---|---|
2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole | 49.6 ± 2.1 | 53.4 ± 3.0 | Caspase-3/8 activation, BAX upregulation |
5-Phenyl-1,3,4-thiadiazol-2-amine | >100 | >100 | Weak tubulin interaction |
BPTES (bis-2-[5-phenylacetamido-1,3,4-thiadiazol-2-yl]ethyl sulfide) | N/A | N/A | Glutaminase inhibition (KD = 0.2 µM) [5] |
CB-839 (clinical candidate) | 0.015* | 0.023* | Glutaminase inhibition, Phase II trials [5] |
*Values represent enzyme inhibition constants (KD)
Structurally related derivatives validate the scaffold’s potential:
Synthetic routes exploit hydrazine-carboxylic acid cyclization or thiosemicarbazide oxidation, yielding the core with >70% efficiency under mild conditions [9] [10]. Structure-activity relationship (SAR) studies indicate that:
Table 4: Synthetic Routes to 2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole
Method | Starting Materials | Conditions | Yield | Reference |
---|---|---|---|---|
Hydrazine-carboxylic acid cyclization | Trifluoroacetic hydrazide + acyl hydrazine | Conc. H₂SO₄, RT, 12 h | 65–78% | [9] |
Thiosemicarbazide oxidation | (Trifluoromethyl)thiosemicarbazide + FeCl₃ | Ethanol, reflux, 8 h | 70–85% | [10] |
Isothiocyanate coupling | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine + hydrazonyl chloride | DMF, K₂CO₃, 80°C, 6 h | 60–72% | [9] |
In silico profiling predicts favorable drug-likeness: MW < 300, log P ≈ 1.8, hydrogen bond donors/acceptors = 3/4, aligning with Lipinski’s rules [1] [7]. Current research focuses on hybrid molecules (e.g., conjugates with HDAC inhibitors) and nanoparticle delivery to enhance tumor targeting [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1